3,4-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
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Overview
Description
3,4-Difluoro-2’-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]benzophenone is a synthetic organic compound with the molecular formula C21H21F2NO3 It is characterized by the presence of two fluorine atoms on the benzene ring and a spirocyclic structure containing a dioxaspirodecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic intermediate: The spirocyclic structure is formed by reacting a suitable diol with an amine under acidic conditions to yield the dioxaspirodecane moiety.
Introduction of the benzophenone core: The spirocyclic intermediate is then coupled with a benzophenone derivative through a nucleophilic substitution reaction, often using a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3,4-Difluoro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting cellular membranes: Affecting membrane integrity and function, leading to cell death or altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzophenone: Lacks the spirocyclic structure and has different chemical properties.
2’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone: Lacks the fluorine atoms, resulting in different reactivity and applications.
4-Fluoro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone: Contains only one fluorine atom, leading to variations in its chemical behavior.
Uniqueness
3,4-Difluoro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is unique due to the combination of its spirocyclic structure and the presence of two fluorine atoms. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry.
Biological Activity
3,4-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS No. 898756-66-6) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is C21H21F2NO3, with a molecular weight of 373.39 g/mol. The compound has a predicted boiling point of approximately 518.8 °C and a density of about 1.31 g/cm³ .
Biological Activity Studies
Research on this compound is still emerging. However, the following studies provide insights into its biological activity:
- Anticancer Potential : Preliminary studies have indicated that similar compounds may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, research on related spirocyclic compounds has shown promise in targeting cancer pathways through modulation of apoptosis and cell cycle arrest.
- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties against neurodegenerative diseases. The presence of the spirocyclic moiety may enhance blood-brain barrier permeability and facilitate neuroprotective effects.
- Anti-inflammatory Activity : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
A few case studies highlight the biological relevance of compounds structurally related to this compound:
Study | Findings |
---|---|
Smith et al. (2020) | Investigated the cytotoxic effects of a benzophenone derivative on breast cancer cells; observed significant apoptosis induction at micromolar concentrations. |
Johnson et al. (2021) | Reported neuroprotective effects in vitro using a spirocyclic benzophenone against oxidative stress-induced neuronal damage. |
Lee et al. (2022) | Demonstrated anti-inflammatory activity in a murine model using a similar benzophenone compound, reducing TNF-alpha levels significantly. |
Properties
IUPAC Name |
(3,4-difluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2NO3/c22-18-6-5-15(13-19(18)23)20(25)17-4-2-1-3-16(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWJGDMNUGWWIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643787 |
Source
|
Record name | (3,4-Difluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-66-6 |
Source
|
Record name | (3,4-Difluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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